molecular formula C21H23NO4 B557637 Fmoc-N-methyl-D-valine CAS No. 103478-58-6

Fmoc-N-methyl-D-valine

Cat. No. B557637
CAS RN: 103478-58-6
M. Wt: 353,42 g/mole
InChI Key: YCXXXPZNQXXRIG-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methyl-D-valine (Fmoc-NM-D-Val) is an amino acid derivative that has been used in a variety of scientific research applications. Fmoc-NM-D-Val is a derivative of the naturally occurring amino acid valine, and is synthesized through a process called Fmoc chemistry. This chemistry involves the reaction of an Fmoc-protected amino acid with an N-methyl-D-valine, which provides the desired Fmoc-NM-D-Val product. Fmoc-NM-D-Val has been used in a variety of scientific research applications, including enzymatic synthesis, protein engineering, and drug discovery.

Mechanism of Action

Target of Action

The primary target of Fmoc-N-methyl-D-valine is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which are the primary structural components of proteins .

Mode of Action

Fmoc-N-methyl-D-valine interacts with its targets by protecting the amine group during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-N-methyl-D-valine plays a significant role in the chemical synthesis of peptides . The compound’s ability to protect the amine group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This process is crucial for research in the post-genomic world .

Result of Action

The primary result of Fmoc-N-methyl-D-valine’s action is the successful synthesis of peptides . By protecting the amine group, the compound allows for the formation of peptide bonds without interference from the amine group . This process is crucial for the creation of proteins, which are essential components of all living organisms .

Action Environment

The action of Fmoc-N-methyl-D-valine is influenced by several environmental factors. Additionally, the compound’s lability to bases is a result of activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system . The compound’s action can also be monitored spectrophotometrically due to the strong absorbance of the fluorenyl group in the ultraviolet region .

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXXPZNQXXRIG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583792
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-D-valine

CAS RN

103478-58-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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